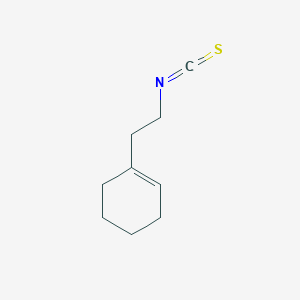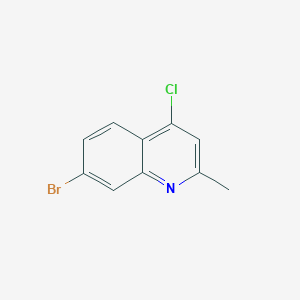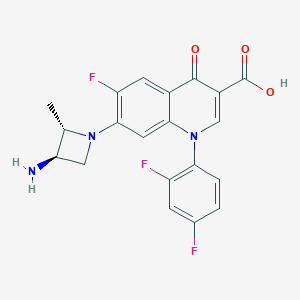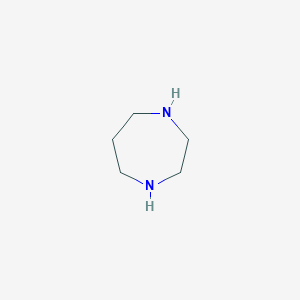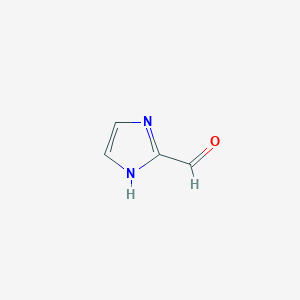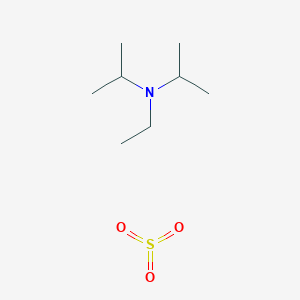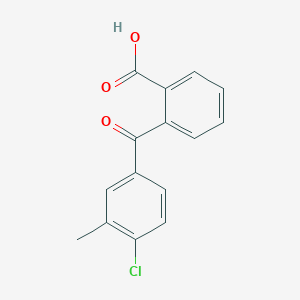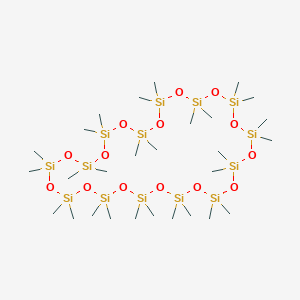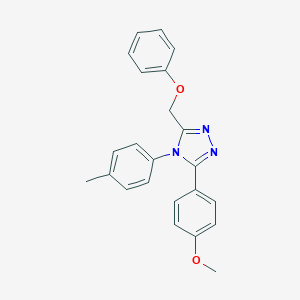
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a triazole compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Scientific Research Applications
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has been widely studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and fungal infections. It has also been investigated for its potential use in material science, such as in the synthesis of metal-organic frameworks and polymers. Additionally, it has been studied for its potential use in agriculture as a fungicide and herbicide.
Mechanism Of Action
The mechanism of action of 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and receptors, including cytochrome P450 enzymes, monoamine oxidase, and adenosine receptors.
Biochemical And Physiological Effects
Studies have shown that 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-fungal activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for various research applications. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for research on 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-. One direction is the development of new drugs based on its pharmacological activities, particularly for the treatment of cancer, Alzheimer's disease, and fungal infections. Another direction is the investigation of its potential use in material science, such as in the synthesis of new polymers and metal-organic frameworks. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- involves a multi-step process that includes the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine, followed by the reaction of the resulting product with potassium carbonate and 1,2,4-triazole-3-thiol. The final product is obtained by treating the intermediate with phenyl chloroformate and phenol.
properties
CAS RN |
141078-92-4 |
|---|---|
Product Name |
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- |
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H21N3O2/c1-17-8-12-19(13-9-17)26-22(16-28-21-6-4-3-5-7-21)24-25-23(26)18-10-14-20(27-2)15-11-18/h3-15H,16H2,1-2H3 |
InChI Key |
JCVSVGTUUAEUQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=CC=C4 |
Other CAS RN |
141078-92-4 |
synonyms |
3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



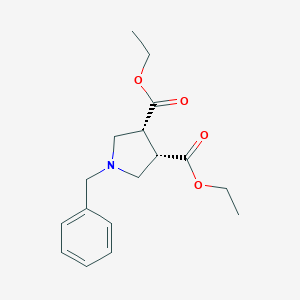
![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)

